tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCNNIULUJYERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-90-0 | |
| Record name | tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is often maintained at room temperature or slightly elevated .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives or other substituted products .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate has been investigated for its potential as a therapeutic agent in various medical conditions:
- Neuropharmacology : This compound exhibits properties that may be beneficial in treating neurological disorders due to its ability to interact with neurotransmitter systems. Research indicates that derivatives of azabicyclo compounds can modulate receptor activity, making them candidates for drugs targeting conditions like anxiety and depression.
Case Study: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry evaluated the effects of various azabicyclo compounds on serotonin receptors, demonstrating that modifications to the bicyclic structure could enhance receptor affinity and selectivity .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Synthesis of Bioactive Compounds : The compound can undergo various reactions, including acylation and alkylation, facilitating the creation of novel bioactive agents.
Data Table: Reaction Pathways
| Reaction Type | Description | Outcome |
|---|---|---|
| Acylation | Reaction with acyl chlorides | Formation of amides |
| Alkylation | Reaction with alkyl halides | Formation of substituted amines |
| Cyclization | Intramolecular cyclization | Formation of new bicyclic structures |
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as well:
- Pesticide Development : Due to its biological activity, derivatives of this compound may serve as precursors for developing new pesticides or herbicides that target specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Carbamates
The following table summarizes key structural and physicochemical differences between the target compound and analogous bicyclic carbamates:
Solubility and Stability
- The oxalate salt of the target compound exhibits superior aqueous solubility compared to neutral carbamates, such as tert-butyl (3-azabicyclo[3.1.0]hexan-6-yl)carbamate, which requires organic solvents (e.g., dichloromethane, ethanol) for dissolution .
- Hemioxalate salts (e.g., 1181816-12-5) show intermediate solubility profiles due to partial counterion incorporation .
Spectroscopic Profiles
- NMR Data : The tert-butyl group in the target compound resonates at δ ~1.4 ppm (¹H NMR), consistent with analogous carbamates. However, [3.1.0]hexane derivatives display distinct shifts (e.g., δ 3.2 ppm for bridgehead protons) due to ring strain .
- Melting Points : Oxalate salts generally exhibit higher melting points (>150°C) compared to hydrochloride salts (e.g., 6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, CAS 2227206-53-1), which melt at ~120°C .
Biological Activity
tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate, also known by its CAS number 2409591-93-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of tert-butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate is CHNO, with a molecular weight of 212.29 g/mol. It is categorized under heterocyclic compounds and has various synonyms, including endo-tert-butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate and exo-tert-butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate .
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the cholinergic system. Compounds with similar structures have been noted for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.
Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease and other cognitive disorders .
Pharmacological Studies
Research indicates that derivatives of azabicyclo compounds exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some studies have shown that azabicyclo compounds possess antimicrobial properties against a range of bacteria and fungi.
- Antinociceptive Effects : Animal models have demonstrated that these compounds can reduce pain perception, suggesting potential use in pain management therapies.
Case Studies
Toxicological Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical use .
Q & A
Basic Question: What are the recommended synthetic routes for preparing tert-butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate, and how are intermediates characterized?
Answer:
The synthesis typically involves:
- Step 1: Formation of the bicyclic azabicyclo[3.1.1]heptane scaffold via [3+2] cycloaddition or ring-closing metathesis.
- Step 2: Protection of the amine group using tert-butoxycarbonyl (Boc) chemistry, as seen in analogous bicyclic carbamates .
- Step 3: Salt formation with oxalic acid to improve crystallinity and stability.
Characterization Methods:
- NMR (1H/13C): To confirm bicyclic structure and Boc-group integrity .
- HPLC/MS: For purity assessment (>97% recommended for pharmaceutical intermediates) .
- Melting Point (mp): Compare with literature values (e.g., mp 58–59°C for similar Boc-protected bicyclic amines) .
Advanced Question: How can computational methods optimize reaction conditions for synthesizing the azabicyclo[3.1.1]heptane core?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) are used to:
- Identify Transition States: Map energy barriers for ring-closure steps .
- Predict Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in Boc protection .
- Screen Catalysts: Evaluate metal catalysts (e.g., Pd/C) for hydrogenation steps in bicyclic scaffold formation .
Example Workflow:
Perform conformational analysis of intermediates using Gaussian or ORCA.
Validate predictions with experimental yields (e.g., 70–85% for Boc protection) .
Basic Question: What analytical techniques resolve stereochemical ambiguities in the bicyclic scaffold?
Answer:
- X-ray Crystallography: Definitive assignment of stereochemistry (e.g., for oxalate salt crystals) .
- NOESY NMR: Detect spatial proximity of protons in the bicyclic system .
- Chiral HPLC: Separate enantiomers if asymmetric synthesis is employed .
Advanced Question: How can researchers address contradictions in solubility data for this compound across different solvents?
Answer:
Contradictions arise from polymorphic forms or solvent impurities. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
